Cas no 2228345-93-3 (1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine)

1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine
- 2228345-93-3
- EN300-1760024
- 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine
-
- インチ: 1S/C11H12N2O/c1-11(7-14-11)9-6-13(2)10-8(9)4-3-5-12-10/h3-6H,7H2,1-2H3
- InChIKey: YZMSCPFNHTZQRR-UHFFFAOYSA-N
- ほほえんだ: O1CC1(C)C1=CN(C)C2C1=CC=CN=2
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760024-10.0g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1760024-0.25g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1760024-5g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1760024-0.5g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1760024-0.05g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1760024-5.0g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1760024-1.0g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1760024-0.1g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1760024-2.5g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1760024-10g |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-b]pyridine |
2228345-93-3 | 10g |
$5528.0 | 2023-09-20 |
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridine 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo2,3-bpyridineに関する追加情報
Introduction to 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) (CAS No. 2228345-93-3) and Its Emerging Applications in Chemical Biology
The compound 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine), identified by its CAS number 2228345-93-3, represents a novel heterocyclic molecule with significant potential in the field of chemical biology. This compound belongs to a class of pyrrolopyridine derivatives, which have garnered considerable attention due to their unique structural features and biological activities. The presence of a methyl group and an oxiran moiety in its structure imparts distinct chemical properties that make it a valuable scaffold for drug discovery and molecular research.
Recent advancements in medicinal chemistry have highlighted the importance of pyrrolopyridine derivatives in the development of therapeutic agents. These compounds often exhibit potent interactions with biological targets, making them attractive for designing novel drugs. The 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) molecule, in particular, has been studied for its ability to modulate various enzymatic and receptor systems. Its structural framework allows for selective binding to target proteins, which is a critical factor in drug design.
In the context of modern drug development, the oxiran functional group in this compound plays a crucial role. Oxiranes are known for their reactivity and ability to participate in various chemical transformations, including nucleophilic addition reactions. This property makes 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) a versatile intermediate in synthetic chemistry. Researchers have leveraged this reactivity to develop novel synthetic pathways for more complex molecules, further expanding its utility in pharmaceutical applications.
One of the most promising areas of research involving this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The pyrrolopyridine core of 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) is known to interact with the ATP-binding pockets of these enzymes, making it a promising candidate for developing kinase inhibitors.
Recent studies have demonstrated that derivatives of pyrrolopyridine can exhibit significant inhibitory effects on various kinases, including Janus kinases (JAKs) and protein tyrosine kinases (PTKs). These kinases are involved in pathways that regulate immune responses, cell growth, and differentiation. By targeting these enzymes, compounds like 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) hold promise for treating conditions such as rheumatoid arthritis and certain types of cancer. The methyl group in the molecule contributes to its binding affinity by enhancing hydrophobic interactions with the target enzyme.
The oxiran substituent also contributes to the biological activity of this compound by allowing for further functionalization through ring-opening reactions. This flexibility has enabled researchers to modify the structure of 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) to improve its pharmacological properties. For instance, introducing additional substituents at specific positions on the pyrrolopyridine ring can enhance selectivity and reduce off-target effects.
In addition to its potential as a kinase inhibitor, 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) has been explored for its role in modulating other biological pathways. For example, it has shown promise in inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. By inhibiting COX enzymes, this compound could serve as a lead compound for developing anti-inflammatory drugs.
The synthesis of 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) involves multi-step organic reactions that highlight the compound's synthetic complexity. The introduction of the pyrrolopyridine core requires careful control over reaction conditions to ensure high yield and purity. Additionally, the functionalization of the oxiran group must be performed under mild conditions to prevent unwanted side reactions. These synthetic challenges underscore the importance of advanced techniques in organic chemistry for developing such complex molecules.
Advances in computational chemistry have also played a significant role in understanding the properties of 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine). Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These studies have helped researchers optimize the structure of the compound for improved efficacy and reduced toxicity. Computational methods have also been used to predict potential side effects and metabolic pathways, which are crucial for drug safety assessments.
The potential applications of 1-methyl-3-(2-methyloxiran-2-yl)-1H-pyrrolo[2,3-bpyridine) extend beyond drug development into other areas of chemical biology. For instance, it has been used as a tool compound in studying enzyme mechanisms and protein-protein interactions. Its ability to modulate biological pathways makes it a valuable tool for researchers investigating disease mechanisms and developing new therapeutic strategies.
In conclusion, 1-methyl - 3 - ( 22 - meth y l ox iran - 22 - yl ) - 11 H - p y r r o lo [ 22 ,33 - b p y rid ine ) ( CAS No . 2228345 -93 -33 ) is a promising compoun d with significant potential i n th e field o f c hemical b iology . Its unique structural features , including th e presence o f a methyl group and an ox iran moiety , make i t a valuable scaffold f or drug discovery . Recent studies have demonstrated its potential as an inhibitor o f kin ases an d other en zymes involved i n signal tra nsduct ion path wa ys . The compoun d's versatility i n synthetic chemis try an d i ts ability t o be further functionalized make s i t an attractive candidate f or deve loping no vel therapeutic ag ents . As research continue s t o e xplore th e p otential o f thi s compoun d , i t is likely t hat we wi ll see further app lications i n both pharma ceutical an d basic sci ence re se arch . p >
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